Ethyl 3-ethoxy-2-nitroacrylate

描述

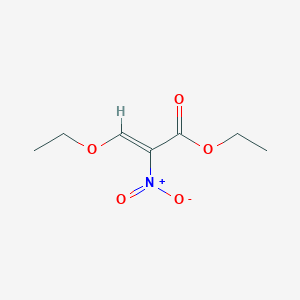

Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C₇H₁₁NO₅ It is a nitroalkene derivative, characterized by the presence of both nitro and ester functional groups

准备方法

Ethyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl nitroacetate with ethyl vinyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the nitroalkene product.

Reaction Conditions:

Reactants: Ethyl nitroacetate, ethyl vinyl ether

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or tetrahydrofuran

Temperature: Room temperature to 40°C

Yield: Moderate to high, depending on the reaction conditions

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

化学反应分析

Nucleophilic Vinylic Substitution (SNV) Reactions

Ethyl 3-ethoxy-2-nitroacrylate undergoes SNV reactions with nucleophiles such as amines, alcohols, and thiols. The nitro group activates the β-carbon for nucleophilic attack, while the ethoxy group stabilizes intermediates. For example:

-

Reaction with imidazole : Fragmentation occurs instead of direct substitution, producing an oxime derivative via a proposed mechanism involving nucleophilic attack at the β-carbon, followed by cleavage of the C–NO₂ bond (Scheme 16) .

-

Reaction with 1,3-binucleophiles : Stepwise SNV and cyclization yield heterocyclic compounds like pyrazoles or imidazoles (Scheme 11) .

Key Factors :

-

E/Z isomerism : The Z-isomer predominates (~67% in DMSO-d₆) due to intramolecular hydrogen bonding between the amino hydrogen and nitro oxygen (Table 1) .

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) favor Z-isomer stability, influencing reaction kinetics .

Reactions with Binucleophiles

The compound reacts with 1,3- and 1,4-binucleophiles to form fused heterocycles:

-

1,3-Binucleophiles : Sequential SNV and cyclization steps produce five-membered rings (e.g., pyrazoles) .

-

1,4-Binucleophiles : Rare 1,4-addition pathways lead to unexpected products. For instance, reaction with isothiosemicarbazone derivatives forms adducts via two successive 1,4-additions (Scheme 12) .

Cycloaddition and Cyclocondensation Reactions

This compound participates in [3+2] and [3+3] cycloadditions:

-

[3+2] Cycloaddition : Reacts with trimethylenemethane in a single electron transfer (SET) pathway, though silica gel purification often leads to cleavage of intermediates .

-

[3+3] Cyclocondensation : Forms nitroarenes when reacted with 1,3-bis(silyloxy)-1,3-butadienes under regioselective conditions .

Miscellaneous Reactions

Unconventional transformations include:

-

Fragmentation : Under basic conditions, the nitroalkene breaks down into oxime derivatives (Scheme 16) .

-

Dimerization : Forms crystallographically characterized dimers under specific conditions (Reaction K2) .

-

Indolizine formation : Reacts with quinolizone precursors to yield indolizine derivatives instead of expected products (Reaction K3) .

Table 1: E/Z Isomer Ratios and Hydrogen Bonding Effects

| Solvent | E-isomer (%) | Z-isomer (%) | ²Δ/EH (Z-isomer) [ppm] |

|---|---|---|---|

| CDCl₃ | 43 | 57 | 259/7.8 |

| DMSO-d₆ | 33 | 67 | - |

Data modified from Pavilek et al. .

Mechanistic Insights

科学研究应用

Organic Synthesis

Ethyl 3-ethoxy-2-nitroacrylate serves as a versatile intermediate in organic synthesis. It is often utilized in the development of various derivatives that can lead to biologically active compounds.

- Nitro-Mannich Reaction : This compound has been employed in nitro-Mannich reactions, which are significant for synthesizing β-nitroamines. The reaction allows for the formation of complex nitrogen-containing structures that are valuable in pharmaceuticals . For instance, a study demonstrated the successful use of this compound in synthesizing pyrrolidinones, showcasing its utility in creating nitrogen-rich heterocycles .

- Synthesis of T3SS Inhibitors : Recent research has focused on using this compound derivatives as potential inhibitors of the Type III secretion system (T3SS) in bacteria such as Xanthomonas oryzae. These derivatives were designed to inhibit bacterial virulence without affecting growth, indicating a promising direction for developing new agricultural pesticides .

Medicinal Chemistry

The compound has also shown potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

- Cancer Therapy : this compound derivatives have been investigated for their ability to act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This application suggests that these compounds could play a role in developing anti-cancer therapies by targeting specific cellular pathways .

Agricultural Applications

In addition to its medicinal uses, this compound is being explored for agricultural applications.

- Pesticide Development : The aforementioned T3SS inhibitors derived from this compound could provide a new approach to managing plant diseases caused by bacterial pathogens. By targeting virulence factors rather than bacterial growth, these compounds can help mitigate resistance issues associated with traditional antibiotics .

Data Table: Summary of Applications

Case Studies

- Nitro-Mannich Reaction Application :

- Development of T3SS Inhibitors :

作用机制

The mechanism of action of ethyl 3-ethoxy-2-nitroacrylate involves its reactivity as a Michael acceptor. The nitro group enhances the electrophilicity of the double bond, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

Molecular Targets and Pathways:

Michael Addition: The compound acts as an electrophile in Michael addition reactions, forming adducts with nucleophiles such as amines, thiols, and enolates.

Cycloaddition: It participates in [4+2] cycloaddition reactions, forming six-membered rings with dienes.

相似化合物的比较

Ethyl 3-ethoxy-2-nitroacrylate can be compared with other nitroalkenes and nitroacrylates, such as:

Ethyl 3-nitroacrylate: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.

Mthis compound: The methyl ester analog, which may have different physical properties and reactivity.

Ethyl 2-nitropropionate: Another nitroalkene with a different substitution pattern, affecting its chemical behavior.

The uniqueness of this compound lies in its combination of nitro and ethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

生物活性

Ethyl 3-ethoxy-2-nitroacrylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and reactivity. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to an acrylate moiety, which enhances its electrophilic nature. The molecular formula is with a molecular weight of approximately 172.18 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its reactivity as a Michael acceptor. The nitro group increases the electrophilicity of the double bond, making it susceptible to nucleophilic attack. This property facilitates various reactions, including:

- Michael Addition : The compound can react with nucleophiles such as amines and thiols, forming stable adducts.

- Cycloaddition Reactions : It participates in [4+2] cycloaddition reactions, which are essential for synthesizing complex cyclic structures.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. This aspect is particularly relevant in the context of emerging viral infections where new therapeutic options are critically needed.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its derivatives are being explored as probes for biological pathways, which could lead to advancements in understanding disease mechanisms and developing targeted therapies .

Study on Antimicrobial Activity

A study conducted by researchers at the University of Trieste evaluated the antimicrobial efficacy of various nitroacrylate derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

Study on Antiviral Properties

In another study focusing on antiviral activity, this compound demonstrated moderate inhibition against influenza virus strains. The compound's ability to interfere with viral entry or replication was suggested but requires further investigation to confirm these findings.

属性

IUPAC Name |

ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRBAZRGVXAEOT-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)OCC)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276682 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-23-3 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。